

Technical Guide: Spectroscopic Characterization of 3-Benzyloxy-4-nitrocinnamic Acid

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Compound of Interest

Compound Name: 3-Benzyloxy-4-nitrocinnamic acid

CAS No.: 128618-93-9

Cat. No.: B8316026

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Compound Overview & Structural Logic

- IUPAC Name: (E)-3-(3-(benzyloxy)-4-nitrophenyl)acrylic acid
- Molecular Formula: C₁₆H₁₃NO₅
- Molecular Weight: 299.28 g/mol
- CAS: 128618-93-9 (Representative)
- Core Moiety: trans-Cinnamic acid backbone.
- Substituents:
 - Position 3: Benzyloxy (-OCH₂Ph) – Electron-donating by resonance, shielding ortho protons.
 - Position 4: Nitro (-NO₂) – Strong electron-withdrawing, deshielding adjacent protons and dominating the dipole.

Synthesis Context for Impurity Profiling

To accurately interpret spectra, one must recognize potential impurities from the standard Knoevenagel condensation route:

- Precursor: 3-Benzyloxy-4-nitrobenzaldehyde (Aldehyde peak ~10 ppm).
- Reagent: Malonic acid (Singlet ~3.2 ppm in DMSO if unreacted).
- Catalyst: Piperidine/Pyridine traces (Aliphatic multiplets).
- Side Product: cis-Isomer (Lower coupling constant Hz).

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR)

Sample Preparation:

- Solvent: DMSO-

is preferred over CDCl₃ due to the low solubility of the nitro-acid moiety and to prevent aggregation of the carboxylic acid dimers.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

B. Infrared Spectroscopy (FT-IR)

Methodology:

- Solid State: KBr Pellet (1–2 mg sample ground with 100 mg KBr) is recommended to clearly resolve the carboxylic acid O-H stretch without solvent interference.
- Range: 4000–400 cm⁻¹.

C. Mass Spectrometry (MS)

Methodology:

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for carboxylic acids ().
- Positive Mode: ESI+ can be used if looking for sodium adducts ().

Spectroscopic Data Analysis[2][3][4]

A. H NMR Data (400 MHz, DMSO-)

The spectrum is characterized by the trans-alkene doublets and the distinct benzylic singlet.

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
COOH	12.50–13.00	br s	1H	—	Carboxylic acid proton (exchangeable).
H-5	8.00–8.10	d	1H	8.5	Ortho to -NO ₂ (Deshielded).
H-2	7.65–7.70	d	1H	1.8	Meta to -NO ₂ , Ortho to -OBn.
Vinyl-	7.60–7.65	d	1H	16.0	trans-Alkene (Deshielded by ring).
Ph (Benzyl)	7.30–7.50	m	5H	—	Phenyl ring of benzyloxy group.
H-6	7.25–7.35	dd	1H	8.5, 1.8	Para to -OBn.
Vinyl-	6.60–6.70	d	1H	16.0	trans-Alkene (Shielded by COOH).
O-CH ₂	5.30–5.35	s	2H	—	Benzylic methylene (Characteristic).

Diagnostic Signal: The doublet at

6.60–6.70 with

Hz confirms the trans (E) geometry. A smaller doublet around

6.0 with

Hz would indicate cis impurity.

B. Infrared (IR) Absorption

Key functional group vibrations.

Wavenumber (cm ⁻¹)	Functional Group	Mode	Notes
2800–3200	O-H (Acid)	Stretch	Broad, overlaps C-H stretches.
1680–1700	C=O (Acid)	Stretch	Conjugated carboxylic acid.
1620–1635	C=C (Alkene)	Stretch	Conjugated alkene.
1520–1535	NO ₂	Asym. Stretch	Strong, diagnostic for nitro.
1340–1350	NO ₂	Sym. Stretch	Strong, diagnostic for nitro.
1250–1260	C-O-C	Stretch	Aryl alkyl ether (Benzyloxy).

C. Mass Spectrometry (MS)

Molecular Ion:

- ESI(-):

298.1

(Base peak).

- ESI(+):

322.1

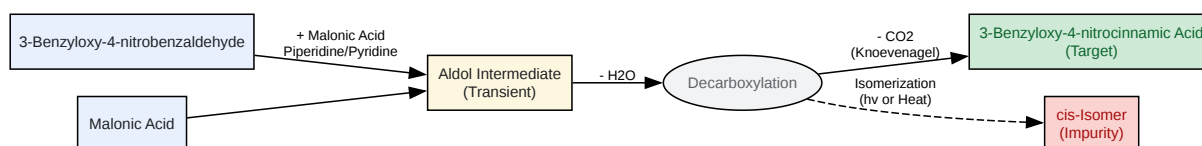
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Fragmentation Pattern (MS/MS of 298):

- 254: Loss of CO₂ () – Typical for cinnamic acids.
- 91: Benzyl cation (Tropylium) – Often seen in positive mode or as a neutral loss in negative mode.

Visualization of Workflows Synthesis & Impurity Pathway

The following diagram illustrates the Knoevenagel condensation and potential side reactions.

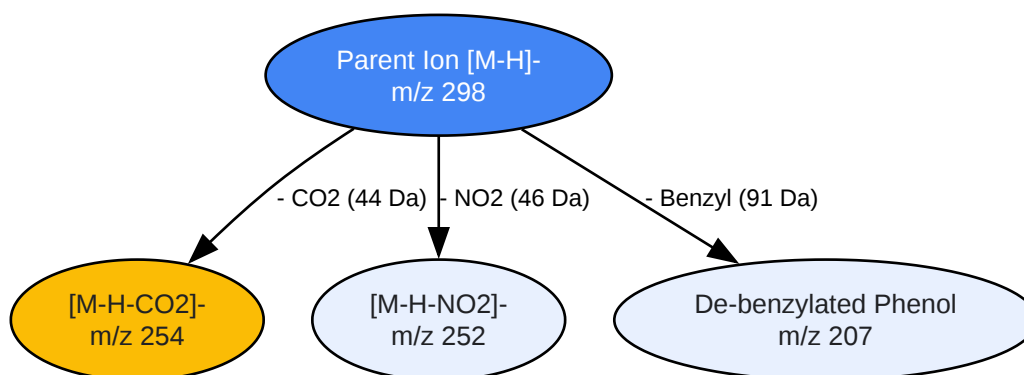


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Caption: Standard Knoevenagel synthesis route showing the critical decarboxylation step and potential cis-isomer formation.

MS Fragmentation Logic

Logical fragmentation pathway for structural confirmation.



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Caption: Primary fragmentation pathways observed in ESI(-) Mass Spectrometry.

References

- Synthesis of Cinnamic Acid Analogs: Pawar, H. S., Wagh, A. S., & Lalia, A. M. (2016).[1] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. *New Journal of Chemistry*.
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- Compound Registry & Identifiers: ChemSRC. **3-Benzoyloxy-4-nitrocinnamic acid** (CAS 128618-93-9).

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Sources

- [1. pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org)
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